![molecular formula C23H18ClFN6O B2497174 N-[(2-chlorophenyl)methyl]-3-[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]propanamide CAS No. 1207017-90-0](/img/structure/B2497174.png)
N-[(2-chlorophenyl)methyl]-3-[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of organic molecules featuring complex structures with multiple functional groups, including amide, chlorophenyl, and fluorophenyl moieties. These structures are of interest in various fields of chemistry and pharmacology due to their potential biological activities and unique chemical properties.
Synthesis Analysis
The synthesis of complex organic compounds typically involves multi-step chemical reactions, starting from simpler molecules. For example, compounds with similar structures have been synthesized through reactions involving nucleophilic substitution, amidation, and ring-closing methodologies. These processes require precise control of reaction conditions to achieve the desired product with high yield and purity (Kariuki et al., 2021).
Molecular Structure Analysis
Molecular structure determination is crucial for understanding the physical and chemical properties of a compound. Techniques such as X-ray crystallography and NMR spectroscopy are commonly used. For instance, related molecules have been structurally characterized to reveal planar conformations and specific orientations of substituent groups, contributing to their reactivity and interaction with biological targets (El-Hiti et al., 2019).
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Research into similar compounds has focused on synthesis and structural characterization, which is fundamental for understanding their potential applications. For instance, Kariuki et al. (2021) synthesized and structurally characterized isostructural compounds with similar molecular features, providing insights into their conformation and planarity, which are essential for understanding their interactions and reactivity Kariuki et al., 2021.
Interaction with Biological Systems
Compounds with structural similarities have been studied for their interactions with biological systems. For example, Bartha (1969) explored how certain herbicides transform in soil to produce unexpected residues, shedding light on the environmental fate and ecological impact of such compounds Bartha, 1969.
Anticancer and Antimicrobial Activity
Katariya et al. (2021) investigated novel biologically potent heterocyclic compounds for their anticancer and antimicrobial activities. Such research is crucial for identifying potential therapeutic agents Katariya et al., 2021.
Neurokinin-1 Receptor Antagonism
Harrison et al. (2001) studied a compound for its potential as a neurokinin-1 receptor antagonist, highlighting the importance of such compounds in developing treatments for conditions like depression and emesis Harrison et al., 2001.
Antipathogenic Activity
Research by Limban et al. (2011) on thiourea derivatives with similar molecular fragments demonstrated significant antipathogenic activity, pointing towards potential applications in developing antimicrobial agents Limban et al., 2011.
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-[11-(4-fluorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClFN6O/c24-18-4-2-1-3-16(18)14-26-22(32)10-9-21-27-28-23-20-13-19(15-5-7-17(25)8-6-15)29-31(20)12-11-30(21)23/h1-8,11-12,19-20,23,28-29H,9-10,13-14H2,(H,26,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMDOTWHGOJQOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3NN=C(N3C=CN2NC1C4=CC=C(C=C4)F)CCC(=O)NCC5=CC=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClFN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-amino-4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(2-chlorobenzyl)acetamide](/img/structure/B2497091.png)
![Ethyl 5-(benzofuran-2-carboxamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2497092.png)
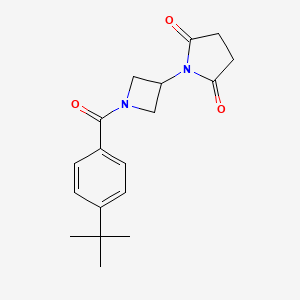
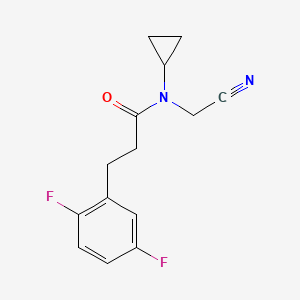
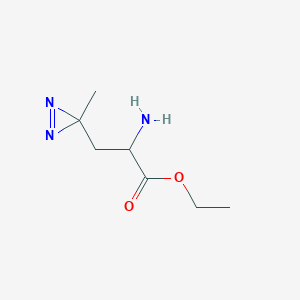
![(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2497101.png)

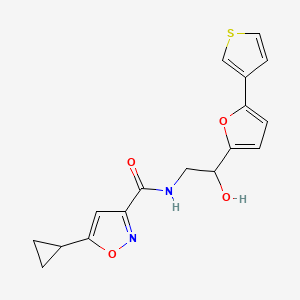
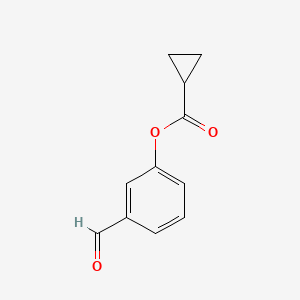
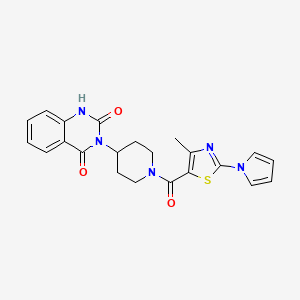


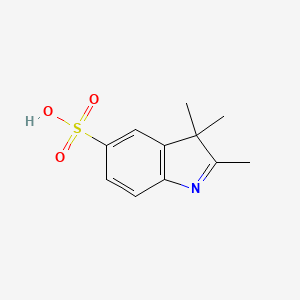
![N-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]-N-methylprop-2-yn-1-amine](/img/structure/B2497113.png)